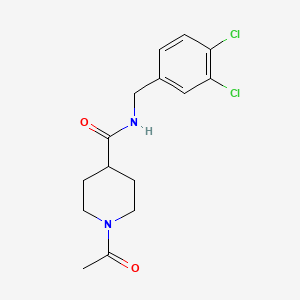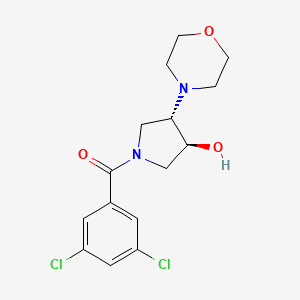![molecular formula C24H25N3O2 B5313327 2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential anti-cancer properties. It was initially discovered in the late 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system and induce the production of cytokines, which are proteins that play a role in the immune response. This immune activation leads to the destruction of tumor blood vessels, which can ultimately lead to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines, activate the immune system, and induce tumor necrosis. Additionally, DMXAA has been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and administered to animals. Additionally, it has been extensively studied and has a well-established mechanism of action. However, DMXAA also has limitations. It has been shown to have variable effects in different animal models, and its efficacy in humans is still being studied.
Zukünftige Richtungen
There are several future directions for the study of DMXAA. One potential direction is the development of DMXAA-based therapies for cancer treatment. Additionally, further studies are needed to understand the exact mechanism of action of DMXAA and to identify potential biomarkers that can predict patient response to DMXAA treatment. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Synthesemethoden
DMXAA can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method may vary depending on the specific laboratory and equipment used.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. Additionally, DMXAA has been shown to enhance the effects of radiation therapy and chemotherapy in cancer treatment.
Eigenschaften
IUPAC Name |
2-[2-(2,2-diphenylethyl)morpholin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c25-23(28)21-12-7-13-26-24(21)27-14-15-29-20(17-27)16-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,20,22H,14-17H2,(H2,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGHEHGRPUJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=C(C=CC=N2)C(=O)N)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![4-hydroxy-4-methyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5313272.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
